
2-Chloro-6,7-dimethoxy-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-dimethoxy-4-phenylquinazoline is a heterocyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-phenylquinazoline typically involves multiple steps. One common method includes the nitrification of 3,4-dimethoxyaniline, followed by a series of reactions involving triphosgene and cyanamide to form the quinazoline core . The final step involves chlorination to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6,7-dimethoxy-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride for chlorination and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 2-position .
Applications De Recherche Scientifique
2-Chloro-6,7-dimethoxy-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone
Uniqueness
2-Chloro-6,7-dimethoxy-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propriétés
Numéro CAS |
5185-57-9 |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
2-chloro-6,7-dimethoxy-4-phenylquinazoline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(17)19-15(11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
DPXABKMDRCJVIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


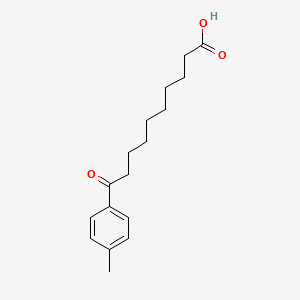
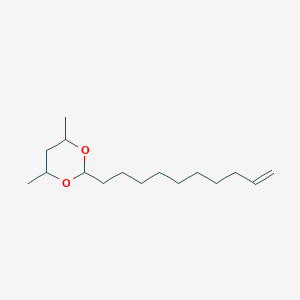
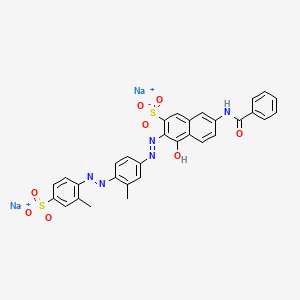
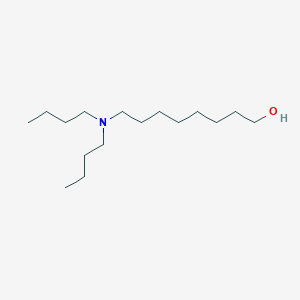



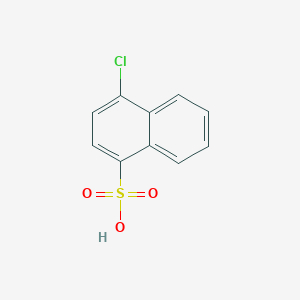

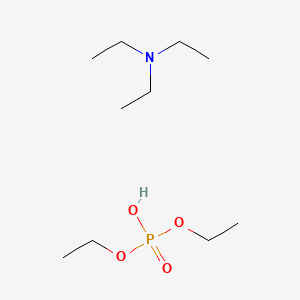
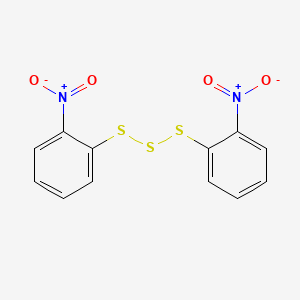
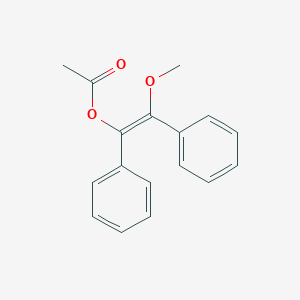
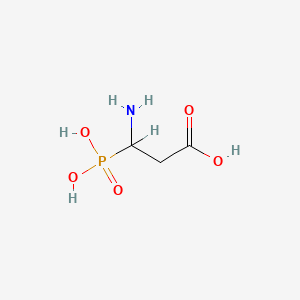
![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)
